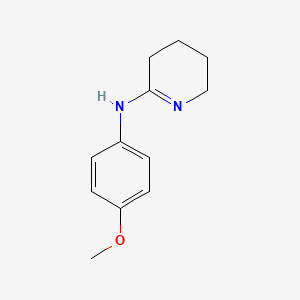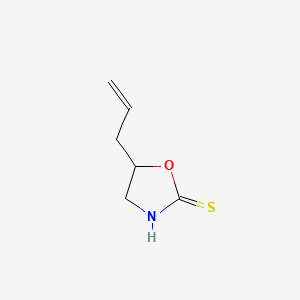
(-)-5-(2-Propenyl)-2-oxazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-5-(2-Propenyl)-2-oxazolidinethione: is an organic compound characterized by the presence of an oxazolidinethione ring substituted with a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-(2-Propenyl)-2-oxazolidinethione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propenyl-substituted amine with carbon disulfide, followed by cyclization to form the oxazolidinethione ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: (-)-5-(2-Propenyl)-2-oxazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxazolidinethione ring to other functional groups, such as thiols or amines.
Substitution: The propenyl group can undergo substitution reactions, where different substituents replace the propenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as elevated temperatures or the presence of catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-5-(2-Propenyl)-2-oxazolidinethione is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for developing new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or pathways involved in disease processes, offering a new avenue for drug development .
Industry: In industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings .
Mecanismo De Acción
The mechanism of action of (-)-5-(2-Propenyl)-2-oxazolidinethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Propenylphenol: Contains a propenyl group bonded to a phenol ring.
Propenylbenzene: Features a propenyl group attached to a benzene ring.
Eugenol: A propenyl-substituted phenol with known bioactive properties.
Uniqueness: (-)-5-(2-Propenyl)-2-oxazolidinethione is unique due to its oxazolidinethione ring structure, which imparts distinct chemical and biological properties. This differentiates it from other propenyl-substituted compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
68831-68-5 |
|---|---|
Fórmula molecular |
C6H9NOS |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
5-prop-2-enyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C6H9NOS/c1-2-3-5-4-7-6(9)8-5/h2,5H,1,3-4H2,(H,7,9) |
Clave InChI |
QEKDLBSHZCJKRO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CNC(=S)O1 |
melting_point |
60 - 61 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



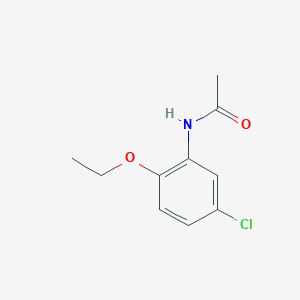
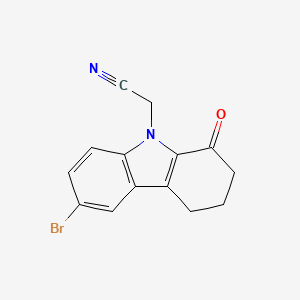
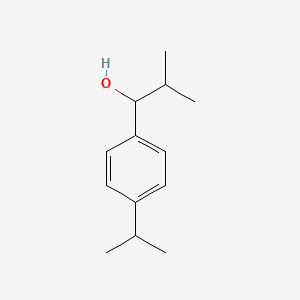
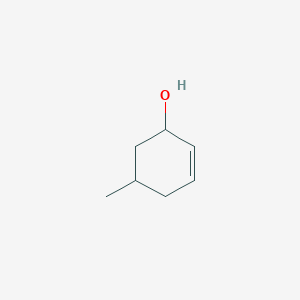
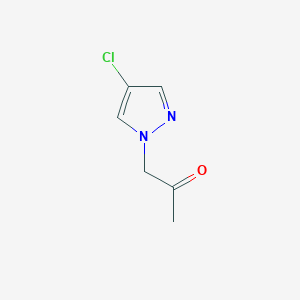
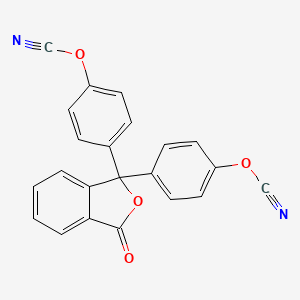

![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)
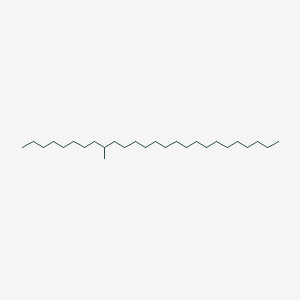
![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
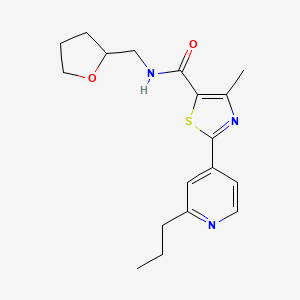
![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
